Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-
Overview
Description
Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270086. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that the compound belongs to the class of spiropyran derivatives , which are often studied for their photochromic properties . Photochromic compounds can reversibly change their color when exposed to light , suggesting that the targets of this compound could be light-sensitive biological systems.
Mode of Action
1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ol, like other spiropyran derivatives, can exist in two forms: the closed-ring spiropyran form and the open-ring merocyanine form . The spiropyran form can be converted into the merocyanine form upon UV irradiation . This transformation is reversible, allowing the compound to switch between these two forms . The different forms have different absorption spectra and may have different chemical and physical properties .
Biochemical Pathways
The compound’s photochromic properties suggest that it could interact with biochemical pathways that are sensitive to changes in light or color .
Pharmacokinetics
The compound is slightly soluble in methanol , which could influence its absorption and distribution in the body.
Result of Action
The compound’s ability to switch between different forms upon uv irradiation suggests that it could induce changes in cellular systems sensitive to light or color.
Action Environment
The action of 1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ol is influenced by environmental factors such as light and temperature . The compound exhibits photochromic properties, changing form upon exposure to UV light . Additionally, it was found to be photochromic and piezochromic in the pure microcrystalline solid phase and also exhibited acidichromism when kept in contact with a hydrogen-donating solid phase .
Properties
IUPAC Name |
1',3',3'-trimethylspiro[chromene-2,2'-indole]-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-18(2)15-6-4-5-7-16(15)20(3)19(18)11-10-13-12-14(21)8-9-17(13)22-19/h4-12,21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRBDHPBCHWWAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885222 | |
Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23001-29-8 | |
Record name | 1′,3′-Dihydro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-[2H]indol]-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23001-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro(2H-1-benzopyran-2,2'-(2H)indol)-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023001298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23001-29-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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